

Spectroscopic Profile of 2-Phenoxybenzaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2-Phenoxybenzaldehyde**

Cat. No.: **B049139**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Phenoxybenzaldehyde**, a significant chemical intermediate. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predicted data, analysis of structurally similar compounds, and established spectroscopic principles to offer a robust profile for identification, characterization, and quality control purposes.

Chemical Structure and Properties

- IUPAC Name: **2-Phenoxybenzaldehyde**
- Synonyms: o-Phenoxybenzaldehyde, 2-Formyldiphenyl ether
- CAS Number: 19434-34-5
- Molecular Formula: $C_{13}H_{10}O_2$
- Molecular Weight: 198.22 g/mol
- Appearance: Colorless to yellow liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ^1H and ^{13}C NMR spectral data for **2-Phenoxybenzaldehyde**.

^1H NMR Spectroscopy

The predicted ^1H NMR spectrum of **2-Phenoxybenzaldehyde** will show distinct signals for the aldehydic proton and the aromatic protons on both phenyl rings.

Table 1: Predicted ^1H NMR Data for **2-Phenoxybenzaldehyde** (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.3	s	1H	Aldehyde (-CHO)
~7.9	dd	1H	H-6
~7.6	td	1H	H-4
~7.4	t	2H	H-3', H-5'
~7.2	t	1H	H-4'
~7.1	d	2H	H-2', H-6'
~7.0	t	1H	H-5
~6.9	d	1H	H-3

Note: The chemical shifts are predictions and may vary slightly in experimental conditions. The assignments are based on the expected electronic effects of the aldehyde and phenoxy substituents.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Predicted ^{13}C NMR Data for **2-Phenoxybenzaldehyde** (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~192	C=O (Aldehyde)
~160	C-2
~156	C-1'
~136	C-6
~134	C-4
~130	C-3', C-5'
~125	C-1
~124	C-4'
~122	C-5
~120	C-2', C-6'
~118	C-3

Note: These are predicted chemical shifts. The actual experimental values can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Phenoxybenzaldehyde** is expected to show characteristic absorption bands for the aldehyde and aromatic ether functionalities.

Table 3: Expected IR Absorption Bands for **2-Phenoxybenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3060	Medium	Aromatic C-H Stretch
~2850, ~2750	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1700	Strong	C=O Stretch (Aromatic Aldehyde)
~1600, ~1490	Medium-Strong	Aromatic C=C Stretch
~1240	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
~1050	Medium	Symmetric C-O-C Stretch (Aryl Ether)
~750	Strong	C-H Bend (ortho-disubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Expected Key Fragment Ions in the Mass Spectrum of **2-Phenoxybenzaldehyde**

m/z	Proposed Fragment
198	$[M]^+$ (Molecular Ion)
197	$[M-H]^+$
169	$[M-CHO]^+$
141	$[M-CHO-CO]^+$
105	$[C_6H_5CO]^+$
93	$[C_6H_5O]^+$
77	$[C_6H_5]^+$

The fragmentation is expected to be initiated by the loss of a hydrogen atom or the formyl group from the molecular ion. Cleavage of the ether linkage is also a characteristic fragmentation pathway for aromatic ethers.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Phenoxybenzaldehyde** in about 0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

- Reference the chemical shifts to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled spectrum.
 - Use a larger number of scans compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Set the spectral width to a range of 0-200 ppm.
 - Reference the chemical shifts to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

IR Spectroscopy

- Sample Preparation: As **2-Phenoxybenzaldehyde** is a liquid, the spectrum can be conveniently recorded using a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Place a small drop of the sample on the ATR crystal or between the salt plates.
 - Record the sample spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

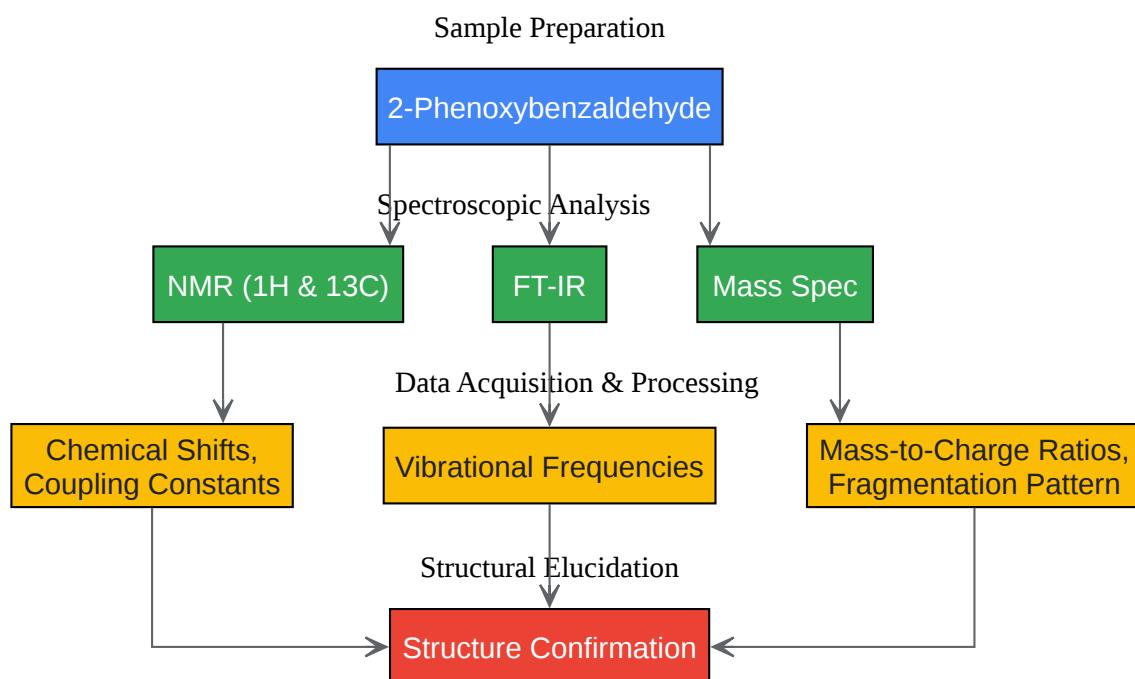
- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via a direct infusion or through a gas chromatograph (GC-MS).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS).

- Acquisition:

- Set the ionization energy (typically 70 eV for EI).
- Scan a suitable mass range (e.g., m/z 40-300).
- The resulting mass spectrum will show the relative abundance of the molecular ion and various fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Phenoxybenzaldehyde**.



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